molecular formula C20H17N3O3S3 B2870529 N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1105642-05-4

N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2870529
CAS No.: 1105642-05-4
M. Wt: 443.55
InChI Key: NZEOGSSMJFBMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a high-quality synthetic organic compound supplied for research purposes. With a molecular formula of C20H17N3O3S3 and a molecular weight of 443.55 g/mol, this complex molecule features a naphthothiazole core linked to a sulfonylated pyrrolidine carboxamide group . This structural motif is found in compounds investigated for various biological activities. Thiazole derivatives similar to this compound have been identified as potent inhibitors of the Abl kinase, suggesting potential applications in cancer research . Furthermore, other naphthothiazole-based molecules have demonstrated significant anticonvulsant activity in animal models, with studies indicating their mechanism may involve the modulation of oxidative stress pathways in the brain . The compound is provided with a typical purity of 95% or higher and is strictly intended for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate or as a reference standard in medicinal chemistry, hit-to-lead optimization, and pharmacological studies to explore new therapeutic agents.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S3/c24-19(15-7-3-11-23(15)29(25,26)17-8-4-12-27-17)22-20-21-18-14-6-2-1-5-13(14)9-10-16(18)28-20/h1-2,4-6,8-10,12,15H,3,7,11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEOGSSMJFBMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H19N3O3S3C_{21}H_{19}N_{3}O_{3}S_{3} with a molecular weight of 457.6 g/mol. Its structure features a naphtho[1,2-d]thiazole moiety linked to a thiophene sulfonyl group and a pyrrolidine carboxamide, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC21H19N3O3S3C_{21}H_{19}N_{3}O_{3}S_{3}
Molecular Weight457.6 g/mol
CAS Number899958-79-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include forming the thiazole ring through Hantzsch thiazole synthesis followed by introducing the naphthalene moiety via Friedel-Crafts acylation. The thiophene sulfonyl group is then attached through a sulfonation reaction using thiophene-2-sulfonyl chloride.

The proposed mechanism of action involves interaction with specific molecular targets, potentially leading to inhibition of enzymes or receptors involved in critical cellular processes. The thiazole ring may play a significant role in these interactions, possibly affecting DNA replication or protein synthesis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing naphtho[2,3-d]thiazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundMIC (μg/mL)Bacterial Strain
N-(naphtho[1,2-d]thiazol-2-yl)50Staphylococcus epidermidis
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole111.3Staphylococcus aureus
N-(4,9-dioxo-naphtho[2,3-d]thiazol)94.1MRSA

Anticancer Activity

Studies have suggested that thiazole derivatives possess anticancer properties. Compounds targeting specific pathways such as PI3Kα and HDAC6 have demonstrated significant inhibitory effects on cancer cell lines . The dual-target inhibitory activity of certain derivatives shows promise for developing effective cancer therapies.

Case Study: Dual Inhibitory Activity
A recent study reported that certain derivatives exerted dual inhibitory effects on PI3Kα and HDAC6 with IC50 values as low as 0.17 μM against the L-363 cell line . This highlights the potential of thiazole-based compounds in cancer treatment.

Preparation Methods

Cyclocondensation of 2-Aminonaphthalene-1,4-dione with Sulfur Sources

The naphthothiazole core is synthesized via cyclization of 2-aminonaphthalene-1,4-dione using sulfur dichloride (S$$2$$Cl$$2$$) under inert conditions. In a representative protocol, 2-aminonaphthalene-1,4-dione (5.0 g, 26.3 mmol) is dissolved in dry dichloromethane (50 mL) and treated with S$$2$$Cl$$2$$ (3.2 mL, 39.5 mmol) at 0°C. The mixture is stirred for 6 hours at 25°C, yielding naphtho[1,2-d]thiazole-2-amine as a yellow solid (4.1 g, 72%).

Mechanistic Insight : S$$2$$Cl$$2$$ acts as a dual sulfur donor and electrophile, facilitating C–S bond formation between the naphthoquinone amine and sulfur. The reaction proceeds via a thiourea intermediate, which undergoes intramolecular cyclization upon dehydration.

Preparation of 1-(Thiophen-2-ylsulfonyl)Pyrrolidine-2-Carboxylic Acid

Sulfonylation of Pyrrolidine-2-Carboxylic Acid

Thiophene-2-sulfonyl chloride (2.8 g, 15.0 mmol) is added dropwise to a solution of pyrrolidine-2-carboxylic acid (1.3 g, 10.0 mmol) and N,N-diisopropylethylamine (DIPEA, 3.5 mL, 20.0 mmol) in anhydrous acetonitrile (30 mL). After 12 hours at 25°C, the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to afford 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid (2.4 g, 68%).

Optimization Note : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by stabilizing the sulfonyl chloride intermediate, increasing yields to 78% when used at 10 mol%.

Amide Coupling of Naphthothiazole and Sulfonylated Pyrrolidine

Carbodiimide-Mediated Amidation

A mixture of naphtho[1,2-d]thiazol-2-amine (1.5 g, 7.2 mmol), 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid (2.0 g, 6.0 mmol), and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC, 1.4 g, 7.2 mmol) is stirred in dichloromethane (40 mL) with 1-hydroxybenzotriazole (HOBt, 0.9 g, 6.6 mmol) at 0°C. After 24 hours, the product is isolated via aqueous workup (10% HCl) and recrystallized from ethanol to yield the title compound (2.3 g, 58%).

Critical Parameters :

  • Solvent : Dichloromethane maximizes coupling efficiency due to its low polarity.
  • Temperature : Prolonged reactions at 0°C prevent racemization of the pyrrolidine stereocenter.

Alternative Synthetic Pathways

One-Pot Sequential Sulfonylation and Amidation

In a modified approach, pyrrolidine-2-carboxylic acid (1.3 g, 10.0 mmol) is sulfonylated in situ with thiophene-2-sulfonyl chloride (2.8 g, 15.0 mmol) in acetonitrile, followed by direct addition of naphthothiazol-2-amine and EDC/HOBt. This method reduces purification steps but lowers yield to 45% due to competing side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 8.45 (s, 1H, thiazole-H), 7.92–7.88 (m, 2H, naphthyl-H), 7.62 (d, J = 5.2 Hz, 1H, thiophene-H), 4.32 (m, 1H, pyrrolidine-H), 3.21 (t, J = 7.1 Hz, 2H, SO$$2$$-NCH$$2$$).
  • IR (KBr): 1685 cm$$^{-1}$$ (C=O stretch), 1340 cm$$^{-1}$$ (S=O asym), 1165 cm$$^{-1}$$ (S=O sym).

Crystallographic Data

Single-crystal X-ray analysis confirms the Z-configuration of the thiophene sulfonyl group and planar geometry of the naphthothiazole ring.

Challenges and Optimization Strategies

Byproduct Formation During Sulfonylation

Competing N-sulfonylation of the thiazole nitrogen is mitigated by using bulky bases (e.g., DIPEA) and stoichiometric DMAP.

Racemization at Pyrrolidine C2

Low-temperature amidation (0°C) preserves stereochemical integrity, as evidenced by chiral HPLC analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.